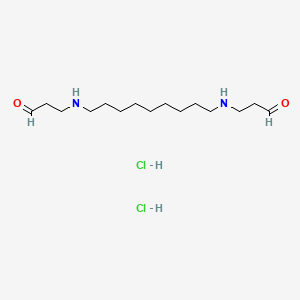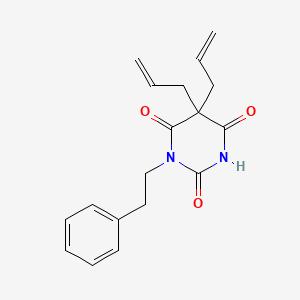
Barbituric acid, 5,5-diallyl-1-phenethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5,5-diallyl-1-phenethyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active . The compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the alkylation of diethyl malonate with simple alkyl halides, followed by reaction with urea . For the specific synthesis of 5,5-diallyl-1-phenethyl-barbituric acid, the process would involve the introduction of allyl and phenethyl groups at the 5 and 1 positions, respectively. This can be achieved through selective alkylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert barbituric acid derivatives to their corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the barbituric acid scaffold.
科学研究应用
Chemistry: Barbituric acid derivatives are used as building blocks in organic synthesis. They are involved in the synthesis of complex heterocyclic compounds and are used in multicomponent reactions .
Biology: These compounds have been studied for their biological activities, including enzyme inhibition. For example, certain derivatives have shown potent inhibition of urease, an enzyme involved in nitrogen metabolism .
Medicine: Barbituric acid derivatives have historical significance as hypnotic agents. Although newer drugs have largely replaced them, they are still of interest in medicinal chemistry for their potential therapeutic applications .
Industry: In the industrial sector, barbituric acid derivatives are used in the synthesis of various pharmaceuticals and agrochemicals. They serve as intermediates in the production of more complex molecules.
作用机制
The mechanism of action of barbituric acid derivatives involves their interaction with specific molecular targets. For example, as urease inhibitors, these compounds bind to the active site of the enzyme, preventing its catalytic activity . The binding involves coordination with metal ions and interactions with amino acid residues in the enzyme’s active site.
相似化合物的比较
Barbituric acid: The parent compound, which is not pharmacologically active but serves as a precursor for various derivatives.
5,5-Diallyl-1,3-dimethyl-barbituric acid: Another derivative with similar structural features but different substituents.
Uniqueness: The uniqueness of 5,5-diallyl-1-phenethyl-barbituric acid lies in its specific substituents, which confer distinct chemical and biological properties. The presence of allyl and phenethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
34486-71-0 |
|---|---|
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-18(12-4-2)15(21)19-17(23)20(16(18)22)13-10-14-8-6-5-7-9-14/h3-9H,1-2,10-13H2,(H,19,21,23) |
InChI 键 |
DLKVITCFMFWCSL-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1(C(=O)NC(=O)N(C1=O)CCC2=CC=CC=C2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



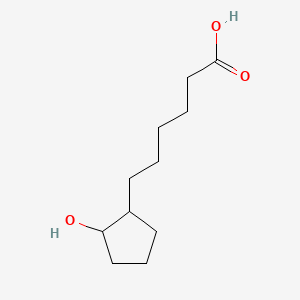
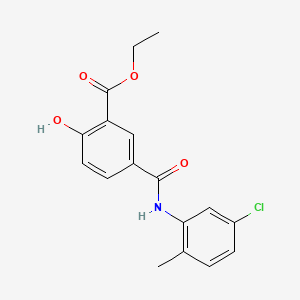
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
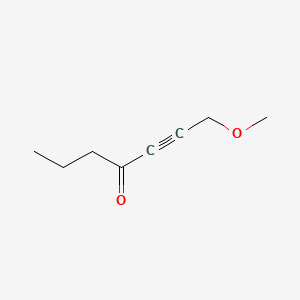

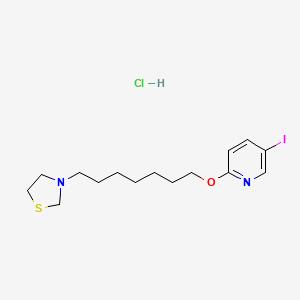
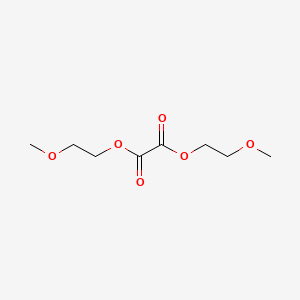
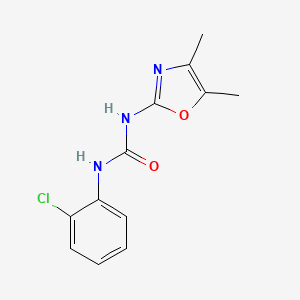
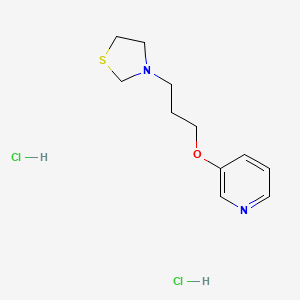
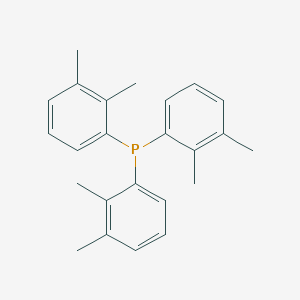

![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
